molecular formula C8H11NOS B13158722 3-Amino-2-methyl-1-(thiophen-2-yl)propan-1-one

3-Amino-2-methyl-1-(thiophen-2-yl)propan-1-one

Cat. No.: B13158722
M. Wt: 169.25 g/mol
InChI Key: AXEWJXBTRHTLME-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-1-(thiophen-2-yl)propan-1-one is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Compounds containing the thiophene ring are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methyl-1-(thiophen-2-yl)propan-1-one can be achieved through various synthetic routes. One common method involves the condensation of thiophene derivatives with appropriate amines and ketones under controlled conditions. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-1-(thiophen-2-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

3-Amino-2-methyl-1-(thiophen-2-yl)propan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(thiophen-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can modulate various biological pathways, including enzyme inhibition and receptor binding. For example, it may inhibit kinases or modulate estrogen receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-methyl-1-(thiophen-2-yl)propan-1-one is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and scientific research .

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

3-amino-2-methyl-1-thiophen-2-ylpropan-1-one

InChI

InChI=1S/C8H11NOS/c1-6(5-9)8(10)7-3-2-4-11-7/h2-4,6H,5,9H2,1H3

InChI Key

AXEWJXBTRHTLME-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(=O)C1=CC=CS1

Origin of Product

United States

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